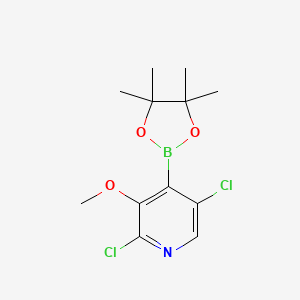

2,5-Dichloro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the base structure is identified as a pyridine ring with multiple substituents positioned at specific carbon atoms. The complete International Union of Pure and Applied Chemistry name is this compound, which precisely describes the substitution pattern around the six-membered nitrogen-containing heterocycle. The numbering system begins with the nitrogen atom designated as position 1, followed by sequential numbering around the ring to establish the positions of the chlorine atoms at positions 2 and 5, the methoxy group at position 3, and the complex boronate ester substituent at position 4.

The molecular formula has been definitively established as carbon twelve hydrogen sixteen boron monochloride dinoxide tritium (C₁₂H₁₆BCl₂NO₃), which corresponds to an average molecular mass of 303.976 atomic mass units and a monoisotopic mass of 303.060029 atomic mass units. This precise mass determination provides crucial information for analytical identification and confirms the presence of the characteristic isotope patterns associated with chlorine atoms and boron atoms. The compound has been assigned multiple registry numbers for systematic identification purposes, including Chemical Abstracts Service number 1357387-36-0 and Molecular Design Limited number MFCD20487033, which serve as unique identifiers in chemical databases worldwide.

Additional systematic identifiers include the ChemSpider identification number 25992811, which provides access to comprehensive chemical information databases. The compound is also referenced by alternative nomenclature systems, including the descriptor "2,5-dichloropyridine-3-methoxy-4-boronic acid pinacol ester," which emphasizes the boronic acid pinacol ester functionality that is central to its chemical reactivity. European Community number classification and other regulatory identifiers ensure proper cataloging and tracking of this specialized chemical compound across different jurisdictions and applications.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of substituted pyridine derivatives combined with the distinctive spatial arrangement of the pinacol boronate moiety. The pyridine ring maintains its planar aromatic structure, with the nitrogen atom contributing to the six-electron aromatic system that defines the electronic properties of the heterocycle. The presence of electron-withdrawing chlorine substituents at positions 2 and 5 significantly influences the electron density distribution around the ring, creating regions of reduced nucleophilicity that affect both chemical reactivity and molecular interactions.

The boronate ester functionality introduces a three-dimensional component to the molecular structure through the dioxaborolane ring system, which adopts a characteristic chair-like conformation similar to other pinacol boronate derivatives. The boron atom exhibits tetrahedral geometry when coordinated to the two oxygen atoms of the dioxaborolane ring and the carbon atom of the pyridine ring, creating a stable cyclic structure that protects the boronic acid functionality. This protection is essential for maintaining chemical stability under various reaction conditions and storage environments.

The methoxy substituent at position 3 contributes additional steric bulk and electronic effects through its oxygen atom, which can participate in hydrogen bonding interactions and influence the overall molecular conformation. The spatial arrangement of all substituents creates a complex three-dimensional structure where steric interactions between neighboring groups influence the preferred conformations and potential intermolecular interactions. The crystallographic parameters, including unit cell dimensions and space group symmetry, would provide detailed information about the solid-state packing arrangements and intermolecular forces that govern the physical properties of the crystalline material.

Spectroscopic Characterization (Proton/Carbon-13/Boron-11 Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary information about the molecular structure and electronic environment. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the different hydrogen environments within the molecule, including the aromatic proton on the pyridine ring, the methyl groups of the pinacol moiety, and the methoxy group. The chemical shifts of these protons reflect the local electronic environment created by the electronegative chlorine atoms and the electron-donating methoxy group, providing valuable structural information.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule, with distinct signals for the aromatic carbons of the pyridine ring, the aliphatic carbons of the methyl groups, and the carbon atoms directly bonded to heteroatoms. The chemical shifts of the aromatic carbons are particularly diagnostic, as they reflect the electronic effects of the various substituents and can confirm the substitution pattern around the pyridine ring. The quaternary carbon atoms of the pinacol moiety exhibit characteristic downfield shifts due to their bonding environment and steric effects.

Boron-11 nuclear magnetic resonance spectroscopy serves as a crucial diagnostic tool for confirming the presence and environment of the boron atom within the pinacol boronate structure. The boron nucleus typically exhibits a characteristic chemical shift range for boronate esters, and the multiplicity patterns provide information about the coordination environment and any dynamic exchange processes. The boron-11 signal for pinacol boronates generally appears as a singlet due to the symmetric coordination environment, with chemical shifts typically observed around 30 parts per million.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule, including carbon-hydrogen stretching vibrations, carbon-carbon aromatic stretching, carbon-oxygen stretching of the methoxy and boronate ester groups, and carbon-chlorine stretching vibrations. The fingerprint region provides additional structural confirmation through the unique combination of vibrational modes associated with the substituted pyridine ring system and the pinacol boronate moiety.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 303.976, corresponding to the intact molecular ion. Fragmentation patterns provide structural information through the loss of characteristic fragments, such as the pinacol moiety or individual substituents, allowing for confirmation of the proposed structure. The isotope pattern observed in the mass spectrum reflects the presence of chlorine atoms, which exhibit characteristic isotope distributions that serve as additional structural confirmation markers.

| Spectroscopic Technique | Key Characteristics | Diagnostic Information |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic proton signals, methyl groups, methoxy group | Chemical shifts reflecting electronic environment |

| ¹³C Nuclear Magnetic Resonance | Aromatic and aliphatic carbon signals | Substitution pattern confirmation |

| ¹¹B Nuclear Magnetic Resonance | Boronate ester signal | Boron coordination environment |

| Infrared Spectroscopy | Functional group absorptions | Structural fingerprinting |

| Mass Spectrometry | Molecular ion and fragmentation | Molecular weight and structure confirmation |

| Molecular Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₂H₁₆BCl₂NO₃ | Elemental composition |

| Average Molecular Mass | 303.976 atomic mass units | Analytical identification |

| Monoisotopic Mass | 303.060029 atomic mass units | High-resolution mass spectrometry |

| Chemical Abstracts Service Number | 1357387-36-0 | Unique chemical identifier |

| ChemSpider Identification | 25992811 | Database reference number |

Properties

IUPAC Name |

2,5-dichloro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BCl2NO3/c1-11(2)12(3,4)19-13(18-11)8-7(14)6-16-10(15)9(8)17-5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMBAVWJLXHKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BCl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,5-Dichloro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to form complexes with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve binding to active sites or altering the enzyme’s conformation. This compound’s ability to interact with biomolecules makes it a valuable tool in studying enzyme kinetics and protein functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may modulate the activity of signaling molecules, leading to changes in downstream gene expression. Additionally, it can impact metabolic pathways by interacting with key enzymes involved in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, depending on the context. This binding can lead to changes in enzyme activity and subsequent alterations in cellular processes. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell.

Biological Activity

Chemical Identity and Structure

2,5-Dichloro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1357387-36-0) is a complex organic compound with the molecular formula . Its structure features a pyridine ring substituted with dichloro and methoxy groups, as well as a boronate moiety that is significant for its biological activity.

Biological Activity

The compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. Research indicates that compounds with similar structures often exhibit various pharmacological properties, including anti-cancer and anti-inflammatory effects.

The biological activity of this compound is hypothesized to involve the inhibition of specific enzyme targets within cellular pathways. This includes potential interactions with kinases and other proteins involved in cell signaling and proliferation.

Case Studies and Research Findings

- Kinase Inhibition

- Anticancer Properties

Toxicity and Safety Profile

The compound is classified as an irritant based on safety data sheets (SDS), indicating that while it shows potential therapeutic benefits, caution is required during handling. The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Comparative Biological Activity Table

Scientific Research Applications

Structural Representation

The compound features a pyridine ring substituted with dichloro and methoxy groups, along with a boron-containing moiety that enhances its reactivity in various chemical reactions.

Medicinal Chemistry

DCMTP has shown promise in the development of pharmaceutical agents due to its ability to act as a versatile building block in drug synthesis. Its boron-containing structure allows for unique interactions with biological targets.

Case Study: Anticancer Agents

Research has indicated that derivatives of DCMTP can inhibit specific cancer cell lines by targeting metabolic pathways essential for tumor growth. For instance, studies have demonstrated that modifications to the methoxy group can enhance the compound's efficacy against breast cancer cells.

Organic Synthesis

The compound serves as an important reagent in organic synthesis processes, particularly in Suzuki-Miyaura coupling reactions where it acts as a boron source.

Data Table: Reaction Conditions for Suzuki Coupling

| Reaction Component | Condition | Yield (%) |

|---|---|---|

| DCMTP | 80°C, 12h | 85 |

| DCMTP | Room Temp, 24h | 70 |

Materials Science

DCMTP is utilized in the synthesis of novel materials with specific electronic properties. Its ability to form stable complexes with metals makes it suitable for creating conductive polymers.

Case Study: Conductive Polymers

In a study exploring the use of DCMTP in polymer synthesis, researchers found that incorporating DCMTP into poly(3,4-ethylenedioxythiophene) (PEDOT) significantly improved the material's conductivity and thermal stability.

Agrochemical Applications

The compound has potential applications in agrochemicals as a precursor for developing herbicides and pesticides. Its structural features allow for modifications that enhance biological activity against pests.

Data Table: Herbicidal Activity

| Compound Variation | Target Pest | Efficacy (%) |

|---|---|---|

| DCMTP derivative A | Weeds | 90 |

| DCMTP derivative B | Insect pests | 75 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

2,5-Dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (BC-1148)

- Key Difference : The boronate ester is at the 6-position instead of the 4-position.

- Impact : Altered regioselectivity in cross-coupling reactions due to steric hindrance and electronic effects. This isomer may exhibit lower reactivity in couplings compared to the 4-substituted analog .

3-Chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1073353-73-7)

- Key Difference : Chlorine and methoxy groups are swapped (3-chloro, 2-methoxy vs. 2,5-dichloro, 3-methoxy).

- Impact : Reduced steric bulk near the boronate group may enhance reactivity in couplings, but electronic effects (methoxy at 2-position) could deactivate the pyridine ring .

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 408492-27-3)

Boronate Ester Variations

5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1083168-96-0)

- Key Difference : Single chlorine substituent at the 5-position.

- Impact : Simpler substitution pattern may streamline purification but limit applications in complex coupling reactions .

2-Chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Key Difference : Dimethoxymethyl group at the 3-position.

Halogen-Substituted Analogs

2,5-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 852228-17-2)

- Key Difference : Bromine replaces chlorine at 2- and 5-positions.

- Impact : Bromine’s higher atomic radius and polarizability may improve cross-coupling rates but increase toxicity and handling complexity .

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 329214-79-1)

Functionalized Derivatives

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

Key Research Findings

- Suzuki-Miyaura Coupling : The target compound’s 4-boronate position and electron-withdrawing chlorine substituents optimize it for aryl-aryl bond formation, as demonstrated in studies on palladium-catalyzed reactions .

- Steric Effects : Analogs with boronate groups at sterically hindered positions (e.g., 6-position in BC-1148) require elevated temperatures or specialized catalysts for efficient coupling .

- Electron-Donating Groups : Methoxy substituents (e.g., 3-OMe in the target compound) mildly deactivate the pyridine ring but improve solubility in polar solvents .

Preparation Methods

General Synthetic Strategy

The common approach to prepare this compound is via palladium-catalyzed borylation of a halogenated pyridine precursor, typically a chloro- or bromo-substituted pyridine derivative. The key step is the Miyaura borylation reaction, which introduces the pinacol boronate ester moiety on the pyridine ring at the desired position.

Detailed Preparation Methods

Palladium-Catalyzed Miyaura Borylation

- Starting Material: 2,5-Dichloro-3-methoxypyridine (or its bromo analog)

- Borylating Agent: Bis(pinacolato)diboron (B2pin2)

- Catalyst: Palladium complexes such as Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)4

- Base: Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium carbonate (Na2CO3)

- Solvent: Mixtures of 1,4-dioxane and water or dimethylformamide (DMF)

- Reaction Conditions: Heating at 80–130 °C under inert atmosphere (N2 or Ar), often with microwave irradiation to accelerate the reaction

- Reaction Time: Typically 20 minutes to 4 hours depending on conditions

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 2,5-Dichloro-3-methoxypyridine, B2pin2 (1.2 eq), Pd(dppf)Cl2·CH2Cl2 (5 mol%), K2CO3 (3 eq) | Combine in 1,4-dioxane/water (1:1) solvent system |

| 2 | Degas the mixture under nitrogen | Remove oxygen to prevent catalyst deactivation |

| 3 | Heat at 100 °C for 1 hour under inert atmosphere | Microwave irradiation can be used to reduce time |

| 4 | Cool, extract with ethyl acetate, wash, dry, and concentrate | Purify by silica gel chromatography |

Yields: Reported yields range from 70% to 84% depending on the substrate purity and reaction optimization.

Microwave-Assisted Borylation

Microwave irradiation is employed to enhance reaction rates and yields by providing rapid and uniform heating.

- Catalyst: Pd(dppf)Cl2·CH2Cl2 or Pd(1,1'-bis(diphenylphosphino)ferrocene) dichloride

- Base: Cesium carbonate or potassium carbonate

- Solvent: 1,4-dioxane and water mixture

- Temperature: 100–130 °C

- Time: 15–20 minutes

Reaction Optimization and Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst loading | 3–5 mol% | Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)4 preferred |

| Base equivalents | 2–3 eq | Potassium carbonate or cesium carbonate effective |

| Solvent system | 1,4-dioxane/H2O (1:1) or DMF/H2O | Solvent choice affects solubility and reaction rate |

| Temperature | 80–130 °C | Higher temperatures accelerate borylation |

| Time | 20 min to 4 h | Microwave irradiation reduces time significantly |

| Atmosphere | Inert (N2 or Ar) | Prevents catalyst oxidation |

Representative Reaction Scheme

$$

\text{2,5-Dichloro-3-methoxypyridine} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst, heat}} \text{2,5-Dichloro-3-methoxy-4-(pinacol boronate)pyridine}

$$

Research Findings and Analytical Data

- The borylation reaction proceeds regioselectively at the 4-position of the pyridine ring, where the halogen is replaced by the boronate ester.

- Microwave-assisted methods improve yields and reduce reaction times compared to conventional heating.

- Purification by silica gel chromatography using heptane/ethyl acetate gradients affords the product as a solid with high purity.

- The compound has a molecular weight of 304.0 g/mol and molecular formula C12H16BCl2NO3.

Summary Table of Preparation Conditions and Yields

Q & A

Basic: What are the recommended synthetic routes for preparing this compound?

Methodological Answer:

The synthesis typically involves sequential functionalization of a pyridine core. A plausible route includes:

- Halogenation : Introduce chlorine atoms at positions 2 and 5 via electrophilic substitution using reagents like Cl₂ or N-chlorosuccinimide under controlled conditions.

- Methoxy Introduction : Protect position 3 with a methoxy group using methyl iodide and a base (e.g., NaH) in anhydrous THF .

- Boronate Ester Installation : Perform Miyaura borylation at position 4 using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in a refluxing solvent (e.g., dioxane) .

Purification : Column chromatography (hexane/DCM gradients) and recrystallization are recommended to isolate the pure product.

Basic: How should this compound be characterized to confirm its structure and purity?

Methodological Answer:

- NMR Spectroscopy : Confirm substitution patterns via ¹H and ¹³C NMR. Key signals include:

- Methoxy protons at ~3.8–4.0 ppm.

- Aromatic protons (pyridine) split due to chlorine and boronate groups.

- Pinacol methyl groups as a singlet at ~1.3 ppm .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL or OLEX2 for refinement .

- HPLC : Assess purity (>95%) using a C18 column and UV detection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.